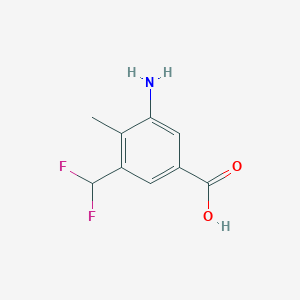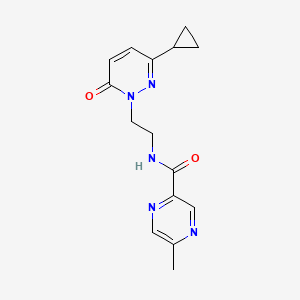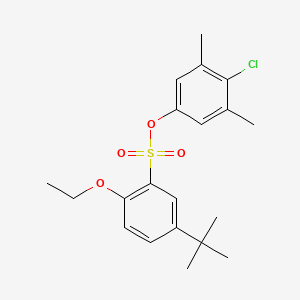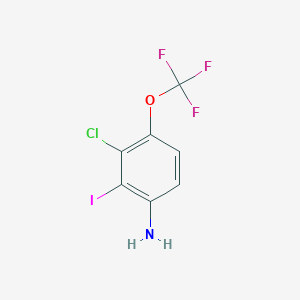
3-Chloro-2-iodo-4-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-2-iodo-4-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C7H4ClF3INO . It is used as a primary and secondary intermediate in chemical synthesis .
Synthesis Analysis
The synthesis of this compound could involve the use of Ru-based nanoparticles catalysts promoted with different transition metals . It might also involve the condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Molecular Structure Analysis
The molecular structure of “3-Chloro-2-iodo-4-(trifluoromethoxy)aniline” consists of 7 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 2 iodine atoms, 4 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
“3-Chloro-2-iodo-4-(trifluoromethoxy)aniline” is a solid at 20°C . It has a molecular weight of 337. It should be stored under inert gas to avoid air sensitivity .Scientific Research Applications
Potential NLO Material Applications
Studies on compounds structurally similar to 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline, such as 4-Chloro-3-(trifluoromethyl)aniline, have explored their potential as nonlinear optical (NLO) materials. These investigations have included experimental and theoretical vibrational analyses, highlighting the effects of substituents on vibrational spectra, hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions. Such research indicates that compounds with similar structures may have applications in NLO materials due to their unique electronic and structural properties (B. Revathi et al., 2017).
Chemical Synthesis and Reactivity
The reactivity of anilides with phenyliodine(III) bis(trifluoroacetate) to afford acetyldiarylamines and the introduction of a hydroxy group at the para position suggests a broad reactivity profile for compounds with similar structures, including 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline. Such reactions underscore the potential for these compounds in synthesizing complex molecules with specific functional groups, which could have further applications in various fields of chemistry (Naoki Itoh et al., 2002).
Supramolecular Structure Analysis
Investigations into the crystal structures of 4-substituted anilines have revealed insights into the supramolecular equivalence of halogen, ethynyl, and hydroxy groups. Such studies provide a deeper understanding of how various substituents, including those on compounds like 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline, influence molecular and supramolecular properties. This information is crucial for designing materials with desired physical and chemical characteristics (A. Dey et al., 2003).
Synthesis and Liquid-Crystalline Properties
Research into the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline and related compounds has highlighted their potential in creating materials with liquid-crystalline properties. These studies focus on the synthesis process, yield, and the characterization of product structures, indicating the versatility of such compounds in materials science, especially in the development of new liquid-crystalline materials with specific properties (Wen Zi-qiang, 2007).
Safety And Hazards
properties
IUPAC Name |
3-chloro-2-iodo-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3INO/c8-5-4(14-7(9,10)11)2-1-3(13)6(5)12/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJRMZFDBSBTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)I)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-iodo-4-(trifluoromethoxy)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

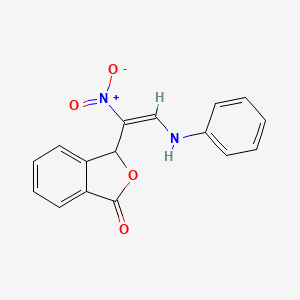
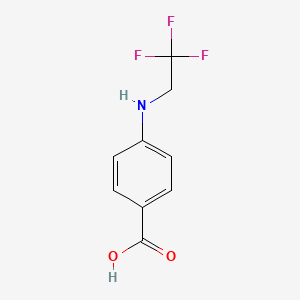
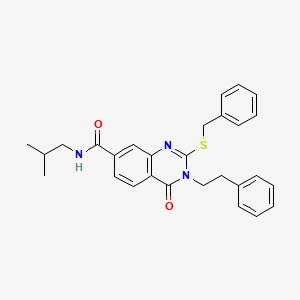
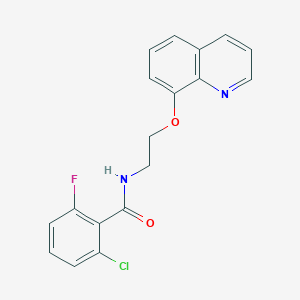
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide](/img/no-structure.png)
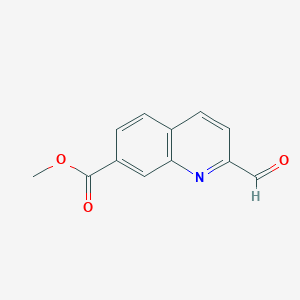
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2719518.png)
![N-(4-chlorophenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2719519.png)
![tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2719520.png)
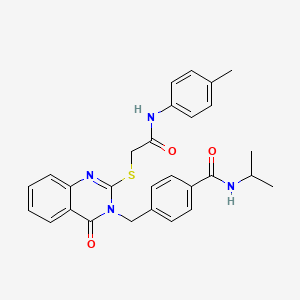
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2719525.png)
